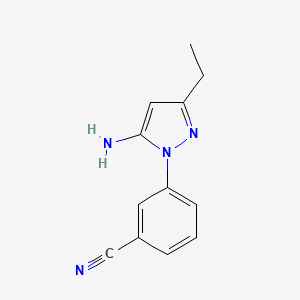

3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

説明

特性

分子式 |

C12H12N4 |

|---|---|

分子量 |

212.25 g/mol |

IUPAC名 |

3-(5-amino-3-ethylpyrazol-1-yl)benzonitrile |

InChI |

InChI=1S/C12H12N4/c1-2-10-7-12(14)16(15-10)11-5-3-4-9(6-11)8-13/h3-7H,2,14H2,1H3 |

InChIキー |

DMSCRVSGZGQYMN-UHFFFAOYSA-N |

正規SMILES |

CCC1=NN(C(=C1)N)C2=CC=CC(=C2)C#N |

製品の起源 |

United States |

An In-depth Technical Guide to 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is a substituted aminopyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3] The unique arrangement of a 5-amino group, a 3-ethyl substituent, and a 1-benzonitrile moiety on the pyrazole ring of this particular molecule suggests its potential as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, a detailed hypothetical synthesis protocol, and the potential applications of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile, designed to empower researchers in their scientific endeavors.

Chemical Properties and Molecular Structure

The fundamental chemical and physical properties of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile are crucial for its handling, characterization, and application in research and development.

Molecular Structure and Weight:

The chemical structure of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile combines the key functional groups of an aminopyrazole and a benzonitrile. The CAS number for this compound is 2225878-64-6.[4] Based on its structure, the molecular formula is C12H12N4.[4]

The molecular weight can be calculated from the molecular formula:

-

Carbon (C): 12 atoms * 12.011 g/mol = 144.132 g/mol

-

Hydrogen (H): 12 atoms * 1.008 g/mol = 12.096 g/mol

-

Nitrogen (N): 4 atoms * 14.007 g/mol = 56.028 g/mol

Total Molecular Weight: 212.26 g/mol

Physicochemical Properties:

While specific experimental data for 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is not extensively published, its properties can be predicted based on its structural components and data from similar compounds.

| Property | Predicted Value/Information | Source/Justification |

| Physical State | Solid | Similar aminopyrazole derivatives are typically solids at room temperature.[5][6] |

| Melting Point | Not available (requires experimental determination) | --- |

| Boiling Point | > 300 °C (Predicted) | High due to aromatic rings and hydrogen bonding capabilities. The related compound 3-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)benzonitrile has a predicted boiling point of 414.4 °C.[7] |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Sparingly soluble in water. | The aromatic and heterocyclic nature suggests solubility in organic solvents, while the amino group may provide limited aqueous solubility. |

| pKa | The amino group is expected to be basic, while the pyrazole ring nitrogens are weakly basic. | The exact pKa values would require experimental or computational determination. |

Spectroscopic Data:

Spectroscopic analysis is essential for the identification and characterization of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile. While a specific public spectrum is not available, the expected spectral features are outlined below. Chemical suppliers like BLDpharm may provide batch-specific NMR, HPLC, and LC-MS data upon request.[4]

-

¹H NMR: Expected signals would include aromatic protons from the benzonitrile ring, a singlet for the pyrazole C4-H, a broad singlet for the amino (-NH2) protons, and signals corresponding to the ethyl group (a quartet and a triplet).

-

¹³C NMR: Aromatic and heterocyclic carbon signals, a signal for the nitrile carbon (-C≡N), and signals for the ethyl group carbons are anticipated.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), C≡N stretching for the nitrile group (around 2220-2260 cm⁻¹), and C=C and C=N stretching vibrations for the aromatic and pyrazole rings.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 212.26.

Synthesis of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile: A Detailed Hypothetical Protocol

A common and effective method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.[8] The following is a detailed, self-validating hypothetical protocol for the synthesis of the title compound, based on established synthetic strategies for analogous structures.

Overall Reaction Scheme:

Caption: Hypothetical synthesis of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile.

Step-by-Step Methodology:

Part 1: Synthesis of the Hydrazone Intermediate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanophenylhydrazine hydrochloride (10.0 g, 1 equivalent) in ethanol (100 mL).

-

Neutralization: Add sodium acetate (1.1 equivalents) to the solution to neutralize the hydrochloride and free the hydrazine base. Stir for 15 minutes at room temperature. This in-situ neutralization is crucial for the subsequent condensation reaction as the free hydrazine is the active nucleophile.

-

Addition of β-Ketonitrile: To the stirred suspension, add 3-oxopentanenitrile (1.05 equivalents) dropwise over 10 minutes.

-

Formation of Hydrazone: Add a catalytic amount of glacial acetic acid (3-5 drops) to the reaction mixture. The acid catalyzes the condensation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the hydrazone formation can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). A self-validating checkpoint: the disappearance of the starting materials on the TLC plate indicates the completion of this step.

Part 2: Cyclization to the Aminopyrazole

-

Heating to Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The elevated temperature provides the necessary activation energy for the intramolecular cyclization, where the terminal amino group of the hydrazine attacks the nitrile carbon.

-

Reaction Monitoring: Continue to monitor the reaction by TLC until the hydrazone intermediate is consumed and a new, more polar spot corresponding to the aminopyrazole product is observed.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product. b. Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities. c. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of the purified compound should also be determined.

Potential Applications in Drug Discovery and Development

Aminopyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with a variety of biological targets.[5][9] The structural features of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile make it a promising candidate for the development of novel therapeutics, particularly as a kinase inhibitor.

Kinase Inhibition:

Many aminopyrazole-based compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.[10][11]

-

Janus Kinases (JAKs): 4-Aminopyrazole derivatives have shown inhibitory potency against JAKs, which are involved in cytokine signaling pathways implicated in autoimmune diseases and cancers.[10]

-

Fibroblast Growth Factor Receptors (FGFRs): Aminopyrazole-based inhibitors have been developed to target FGFRs, which play a role in cell proliferation, differentiation, and angiogenesis. These inhibitors have potential applications in oncology.[11]

The 5-amino group and the pyrazole ring nitrogens of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with the hinge region of kinase active sites. The benzonitrile moiety can occupy hydrophobic pockets within the enzyme, and the ethyl group can be modified to enhance selectivity and potency.

Caption: Potential mechanism of action as a kinase inhibitor.

Other Potential Therapeutic Areas:

The aminopyrazole core is also found in compounds with other biological activities, suggesting broader potential for this molecule. These include:

-

Antimicrobial and Antifungal Agents: Various aminopyrazole derivatives have demonstrated significant activity against bacterial and fungal strains.[9][12]

-

Anticancer Agents: Beyond kinase inhibition, some aminopyrazoles exhibit cytotoxic effects on cancer cell lines through other mechanisms.[9]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile. While specific toxicity data is not available, related compounds are classified as harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[6][7]

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is a promising heterocyclic compound with significant potential for applications in drug discovery and development. Its chemical properties, derived from the aminopyrazole and benzonitrile moieties, make it a versatile scaffold for the synthesis of targeted therapeutics, particularly kinase inhibitors. The detailed hypothetical synthesis protocol provided in this guide offers a practical starting point for its preparation in a laboratory setting. Further research into the specific biological activities and physicochemical properties of this compound is warranted to fully elucidate its therapeutic potential and pave the way for the development of novel and effective treatments for a range of diseases.

References

-

Wang, X., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. European Journal of Medicinal Chemistry, 121, 599-612. [Link]

-

Patel, A. B., et al. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 30(11), 2471-2475. [Link]

-

Roda, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3805. [Link]

-

Norman, R. A., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(12), 2413-2420. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 834-840. [Link]

-

Al-Mousawi, S. M., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-12. [Link]

-

Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 139-164. [Link]

-

Kumar, S., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 176-184. [Link]

-

PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]

-

Kumar, S., et al. (2009). Biological activities of pyrazoline derivatives--a recent development. Recent Patents on Anti-infective Drug Discovery, 4(3), 154-163. [Link]

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-((5-Amino-3-ethyl-1H-pyrazol-4-YL)methyl)benzonitrile.

Sources

- 1. scirp.org [scirp.org]

- 2. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. bldpharm.com [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile | 1800082-10-3 [sigmaaldrich.com]

- 7. 3-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)benzonitrile | 876299-39-7 [sigmaaldrich.com]

- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. asianpubs.org [asianpubs.org]

Structural Elucidation of 3-(5-Amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile: A Comprehensive NMR Guide

Executive Summary

The compound 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile (CAS: 2225878-64-6) belongs to the 1-aryl-5-aminopyrazole class, a privileged heterocyclic scaffold heavily utilized in the design of kinase inhibitors and targeted therapeutics 1. During the synthesis of these building blocks—typically via the cyclocondensation of arylhydrazines with β -ketonitriles—regioisomeric mixtures (1,3- vs. 1,5-substitution) are common. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is not just an analytical formality; it is a critical quality control gateway that dictates the pharmacological viability of downstream Active Pharmaceutical Ingredients (APIs).

This technical guide provides an in-depth framework for the 1 H and 13 C NMR assignment of this specific compound, bridging the gap between raw spectral data and the underlying quantum mechanical causality.

Part 1: Causality in NMR Chemical Shifts (The Electronic Landscape)

To accurately predict and assign the NMR spectra of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile, one must analyze the competing electronic effects across the molecule's three distinct domains 2.

-

The Pyrazole Core & C5-Amino Group (+M Effect): The amino group at the C5 position acts as a strong electron donor via resonance (mesomeric effect, +M). This pushes electron density directly into the pyrazole π -system, heavily localizing negative charge at the C4 position. Consequently, the C4 carbon and its attached proton are anomalously shielded compared to typical aromatics 3.

-

The 3-Cyanophenyl Ring (-I, -M Effects): The nitrile group (-C ≡ N) is a powerful electron-withdrawing group. It depletes electron density from the phenyl ring via both inductive (-I) and mesomeric (-M) effects, leading to significant deshielding of the aromatic protons, particularly at the ortho and para positions relative to the cyano group.

-

The C3-Ethyl Group (+I Effect): The alkyl chain provides a mild inductive electron-donating effect (+I), slightly shielding the C3 pyrazole carbon but primarily serving as an isolated aliphatic spin system.

Caption: Causality mapping of electronic substituent effects on NMR chemical shifts.

Part 2: Spectral Data Presentation & Elucidation

The following tables summarize the expected chemical shifts in DMSO- d6 . DMSO is the mandatory solvent for this class of compounds, as it disrupts intermolecular hydrogen bonding, allowing the C5-NH 2 protons to appear as a distinct, sharp exchangeable signal rather than a broad, unresolvable hump.

Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, DMSO- d6 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Rationale |

| Ethyl -CH 3 | 1.15 | Triplet (t) | 7.5 | 3H | Standard aliphatic methyl split by adjacent CH 2 . |

| Ethyl -CH 2 - | 2.45 | Quartet (q) | 7.5 | 2H | Deshielded by attachment to the sp2 pyrazole C3. |

| Pyrazole H-4 | 5.40 | Singlet (s) | - | 1H | Diagnostic Peak: Highly shielded by the +M effect of the adjacent NH 2 group. |

| Amino -NH 2 | 5.45 | Broad Singlet (br s) | - | 2H | D 2 O exchangeable. Sharpens in DMSO due to solvent-solute H-bonding. |

| Phenyl H-5' | 7.65 | Triplet (t) | 8.0 | 1H | Meta to both the -CN and pyrazole groups; least deshielded aromatic proton. |

| Phenyl H-4' | 7.95 | Doublet of Triplets (dt) | 8.0, 1.5 | 1H | Deshielded by the para -CN group. |

| Phenyl H-6' | 8.00 | Doublet of Triplets (dt) | 8.0, 1.5 | 1H | Deshielded by the ortho pyrazole ring current. |

| Phenyl H-2' | 8.05 | Fine Triplet (t) | ~1.5 - 2.0 | 1H | Trapped between the -CN and Pyrazole groups; experiences maximum combined deshielding. |

Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, DMSO- d6 )

| Position | Chemical Shift ( δ , ppm) | Carbon Type | Mechanistic Rationale |

| Ethyl -CH 3 | 13.8 | Primary (CH 3 ) | Standard aliphatic resonance. |

| Ethyl -CH 2 - | 21.5 | Secondary (CH 2 ) | Mildly deshielded by the heteroaromatic ring. |

| Pyrazole C-4 | 87.5 | Tertiary (CH) | Diagnostic Peak: Extreme shielding due to localized π -electron density from C5-NH 2 . |

| Phenyl C-1' (C-CN) | 112.0 | Quaternary (C) | Strongly shielded by the anisotropic effect of the triple bond. |

| Nitrile (-CN) | 118.5 | Quaternary (C) | Characteristic sp -hybridized carbon resonance. |

| Phenyl C-2' | 125.0 | Tertiary (CH) | Ortho to both substituents. |

| Phenyl C-6' | 127.5 | Tertiary (CH) | Ortho to pyrazole, meta to nitrile. |

| Phenyl C-4', C-5' | 130.5, 131.0 | Tertiary (CH) | Para/Meta positions on the deactivated ring. |

| Phenyl C-3' (C-N) | 140.5 | Quaternary (C) | Deshielded by the electronegative pyrazole N1 atom. |

| Pyrazole C-5 | 149.0 | Quaternary (C) | Deshielded by the directly attached electronegative -NH 2 nitrogen. |

| Pyrazole C-3 | 153.5 | Quaternary (C) | Deshielded by the adjacent N2 atom and alkyl substitution. |

Part 3: Experimental Protocol & Self-Validating Workflow

To ensure absolute trustworthiness in structural elucidation, acquiring 1D spectra is insufficient. A self-validating system utilizing 2D NMR must be employed to unequivocally rule out the 1,5-alkyl/3-amino regioisomer.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: High concentration is required to achieve an adequate signal-to-noise (S/N) ratio for the six quaternary carbons in the 13 C spectrum. DMSO- d6 prevents the NH 2 signal from broadening into the baseline.

Step 2: Instrument Calibration & Shimming

-

Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO. Perform gradient shimming (e.g., topshim on Bruker instruments) until the lock level is maximized and stable.

Step 3: 1D 1 H and 13 C Acquisition

-

1 H Parameters: 16 scans, 30° pulse angle (zg30), relaxation delay (D1) = 1.5 seconds.

-

13 C Parameters: 512–1024 scans, power-gated decoupling (zgpg30). Critical: Set D1 = 2.5 to 3.0 seconds.

-

Causality: Quaternary carbons (C3, C5, C-CN, C-N, and -CN) lack attached protons, meaning they rely on slower chemical shift anisotropy for relaxation rather than efficient dipole-dipole interactions. A short D1 will cause these crucial peaks to integrate poorly or vanish entirely.

Step 4: 2D NMR Acquisition (The Self-Validating Step)

-

Action: Acquire HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

-

Validation Logic: To prove the compound is the 3-ethyl-5-amino isomer, look at the HMBC spectrum. The exchangeable NH 2 protons ( δ 5.45) will show strong 3JCH correlations to the highly shielded C4 carbon ( δ 87.5) and the C5 carbon ( δ 149.0), but no correlation to the C3 carbon ( δ 153.5). Conversely, the ethyl -CH 2

protons ( δ 2.45) will show 2JCH and 3JCH correlations to C3 and C4, but not C5.

Caption: Workflow for comprehensive NMR acquisition and structural elucidation.

References

-

Benchchem. "5-Amino-1-carboxymethylpyrazole | 144991-25-3". Discusses multi-dimensional NMR and the electron-donating effect of the amino group making the pyrazole ring susceptible to electrophiles. Available at: 2[2]

-

ACS Publications. "Synthesis of Functionalized Benzo[f]pyrazolo[1,5-a][1,3]diazepines via Rh(III)-Catalyzed Cascade Annulation of 5-Amino-1-aryl-pyrazoles with Iodonium Ylides". The Journal of Organic Chemistry (2025). Highlights the importance of 5-amino-1-arylpyrazoles in medicinal chemistry. Available at: 1[1]

-

MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles". Molecules (2022). Details the electronic properties and synthesis of 5-aminopyrazoles. Available at: 3[3]

Sources

Technical Guide: Elucidating the Three-Dimensional Architecture of Pyrazole-Based Pharmaceutical Scaffolds via Single-Crystal X-ray Diffraction

A Case Study on the Structural Analysis of a 3-(Pyrazol-1-yl)benzonitrile Derivative

Abstract: The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically approved drugs.[1][2][3][4] Understanding the precise three-dimensional arrangement of atoms and the intricate network of intermolecular interactions within these compounds is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides an in-depth walkthrough of the methodologies employed to determine the crystal structure of pyrazole derivatives, from synthesis and crystallization to high-resolution single-crystal X-ray diffraction (SC-XRD) analysis. While crystallographic data for 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is not publicly available, this guide will utilize the published data for the structurally related compound, 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile , as an illustrative example to detail the experimental workflow, data interpretation, and the strategic implications of such structural insights for the drug development professional.[5]

Introduction: The Significance of Pyrazoles in Drug Discovery

Pyrazole and its derivatives represent a versatile class of five-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1] Their unique structural features allow them to act as bioisosteres for other functional groups and engage in a variety of non-covalent interactions with biological targets. This has led to their successful incorporation into drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antimicrobial agents.[1][2][6]

The development of potent and selective drug candidates hinges on a deep understanding of their molecular architecture. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for unambiguously determining the three-dimensional structure of a molecule in the solid state.[7][8][9][10] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for:

-

Validating molecular design: Confirming that the synthesized molecule adopts the intended conformation.

-

Understanding intermolecular forces: Identifying key hydrogen bonds and other non-covalent interactions that govern crystal packing and can inform on potential interactions with a biological target.

-

Informing computational models: Providing an accurate, experimentally determined structure for use in molecular docking and dynamics simulations.

This guide will delineate the comprehensive process of a typical SC-XRD analysis for a pyrazole-based compound, providing both the procedural "how" and the scientific "why" behind each critical step.

Experimental Methodology: From Synthesis to Structure Solution

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision at every stage. The following sections detail a representative workflow.

Synthesis and Crystallization

The synthesis of pyrazole derivatives often involves the condensation of a hydrazine-containing compound with a 1,3-dicarbonyl compound or its equivalent. For our illustrative example, 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile, the synthesis was achieved by reacting 3-hydrazinylbenzonitrile hydrochloride with ethyl 3-oxo-3-phenylpropanoate in acetic acid.[5]

Protocol for Synthesis:

-

A mixture of 3-hydrazinylbenzonitrile hydrochloride (0.01 mol) and ethyl 3-oxo-3-phenylpropanoate (0.01 mol) is prepared in acetic acid (50 mL).

-

The mixture is heated under reflux for 1.5 hours.

-

The reaction mixture is then poured into ice water, causing the product to precipitate.

-

The solid product is collected by filtration.[5]

The critical next step is to obtain high-quality single crystals suitable for diffraction, which ideally should be between 0.1 and 0.5 mm in size, transparent, and free of cracks or defects.[7][11]

Protocol for Crystallization:

-

The powdered product is dissolved in a suitable solvent system, in this case, a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).

-

The solution is allowed to stand at room temperature for slow evaporation over several days.

-

Rationale: Slow evaporation is a key technique that allows molecules to organize gradually into a well-ordered crystal lattice, which is essential for obtaining sharp diffraction spots.[11] The choice of a solvent mixture allows for fine-tuning of solubility and evaporation rates.

X-ray Diffraction Data Collection

Once a suitable crystal is selected and mounted on the diffractometer, the data collection process begins.

Protocol for Data Collection:

-

Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head.

-

Data Acquisition: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å).[5] As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal lattice, producing a unique diffraction pattern of spots (reflections).[10]

-

Data Recording: The positions and intensities of these reflections are recorded by a detector (e.g., a CCD detector).[5] A complete dataset is collected by systematically rotating the crystal through a range of angles.

-

Unit Cell Determination: A subset of the collected reflections is used to determine the dimensions (a, b, c) and angles (α, β, γ) of the unit cell—the basic repeating unit of the crystal lattice.[9]

Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

Caption: Workflow for X-ray crystal structure determination.

-

Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are computationally determined. This allows for the calculation of an initial electron density map, from which the positions of the atoms can be inferred.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This iterative process adjusts atomic coordinates and thermal displacement parameters to achieve the best possible fit between the observed and calculated diffraction patterns. The quality of the fit is monitored by the R-factor; a lower R-factor indicates a better agreement.[5]

Results and Discussion: The Molecular Portrait

The final output of the SC-XRD analysis is a detailed three-dimensional model of the molecule. For our example compound, 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile, the key crystallographic data are summarized below.

Crystal Data and Structure Refinement Summary

| Parameter | Value | Source |

| Chemical Formula | C₁₆H₁₁N₃O | [5] |

| Formula Weight | 261.28 | [5] |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/c | [5] |

| a (Å) | 7.6683 (3) | [5] |

| b (Å) | 17.8013 (7) | [5] |

| c (Å) | 9.7574 (4) | [5] |

| β (°) | 106.506 (4) | [5] |

| Volume (ų) | 1277.05 (9) | [5] |

| Z (Molecules/unit cell) | 4 | [5] |

| Temperature (K) | 293 | [5] |

| Final R₁ [I > 2σ(I)] | 0.048 | [5] |

| wR₂ (all data) | 0.119 | [5] |

Molecular Structure and Conformation

The refined structure provides the exact connectivity and three-dimensional shape of the molecule. The analysis revealed that the pyrazole ring is relatively planar, and the dihedral angles between this ring and the attached 3-cyanobenzene and benzene planes are 4.97° and 9.91°, respectively.[5] This near-coplanarity can have significant implications for the molecule's electronic properties and its ability to fit into a receptor binding site.

Caption: Schematic of the 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile molecule.

Intermolecular Interactions and Crystal Packing

A crucial aspect of crystal structure analysis is understanding how molecules interact with each other in the solid state. These interactions can provide clues about potential binding modes to a protein. In the case of the illustrative compound, the analysis identified intramolecular C—H···N and C—H···O interactions.[5] In other related pyrazole structures, intermolecular N—H···N hydrogen bonds are key features that direct the crystal packing, often forming two-dimensional networks.[12] Such interactions are vital for the stability of the crystal lattice and are of high interest in drug design, as they represent the types of forces that govern drug-receptor binding.

Implications for Drug Development

The precise structural data obtained from SC-XRD is not merely an academic exercise; it is a powerful tool that directly impacts the drug development pipeline.

-

Structure-Activity Relationship (SAR) Enhancement: By correlating specific structural features (e.g., the orientation of the benzonitrile group) with biological activity, researchers can build more accurate SAR models. This knowledge guides the synthesis of new analogues with improved potency and selectivity.

-

Target Engagement Validation: If the structure of a co-crystal with the target protein is determined, the exact binding mode can be visualized. This confirms which parts of the molecule are essential for interaction and which can be modified to improve properties like solubility or metabolic stability.

-

Pharmacophore Modeling: The experimentally determined conformation provides a rigid and accurate template for developing pharmacophore models, which define the essential 3D features required for biological activity.

-

Polymorph Screening: SC-XRD is essential for identifying and characterizing different crystalline forms (polymorphs) of a drug substance. Polymorphs can have different solubilities and stabilities, which significantly affect drug formulation and bioavailability.

Conclusion

Single-crystal X-ray diffraction is an indispensable technique in the field of drug discovery and development. It provides an unambiguous, high-resolution view of a molecule's three-dimensional structure, offering profound insights that guide the entire design-synthesize-test-analyze cycle. As demonstrated through the analysis of a representative 3-(pyrazol-1-yl)benzonitrile derivative, the data derived from SC-XRD—from molecular conformation to intermolecular packing—provides a robust foundation for making informed, data-driven decisions in the quest for novel therapeutics. The ability to visualize the molecular world with such precision empowers scientists to design the next generation of pyrazole-based medicines with greater efficiency and success.

References

-

ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

-

Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available at: [Link]

-

ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Available at: [Link]

-

Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

-

Universität Ulm. (n.d.). Single-Crystal X-Ray Diffraction (SC-XRD). Available at: [Link]

-

Indian Chemical Society. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography. Available at: [Link]

-

Carleton College. (2007). Fundamental Principles of Single-crystal X-ray Diffraction. Available at: [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile. Available at: [Link]

-

International Union of Crystallography. (2012). 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. royal-chem.com [royal-chem.com]

- 7. researchgate.net [researchgate.net]

- 8. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 9. indianchemicalsociety.com [indianchemicalsociety.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 12. journals.iucr.org [journals.iucr.org]

Comprehensive Solubility Profiling of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile in DMSO and Methanol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of modern drug discovery, functionalized heterocyclic building blocks are the cornerstone of lead generation. 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile (CAS: 2225878-64-6) is a prime example of such a scaffold, frequently utilized as a versatile intermediate in the synthesis of kinase inhibitors and other pharmaceutically active ingredients.

Before this compound can be effectively deployed in high-throughput screening (HTS) or downstream biochemical assays, its solvation behavior must be rigorously characterized. Poor solubility leads to unpredictable in vitro results, artificial assay artifacts, and underestimated toxicity[1]. This guide provides an in-depth mechanistic analysis and a self-validating experimental protocol for profiling the solubility of this compound in two critical laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).

Physicochemical Profiling & Structural Causality

As a Senior Application Scientist, I approach solubility not merely as a metric, but as a thermodynamic battle between the compound's crystal lattice energy and the solvation energy provided by the solvent. To understand how 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile behaves, we must deconstruct its molecular architecture:

-

Benzonitrile Moiety: This planar, aromatic ring is highly hydrophobic but possesses a strong dipole moment due to the nitrile (–C≡N) group, which acts as a weak hydrogen-bond (H-bond) acceptor.

-

Pyrazole Core: An electron-rich heteroaromatic system that contributes to both π-π stacking in the solid state and polarizability in solution.

-

Ethyl Substitution (C3): The addition of this aliphatic chain introduces localized lipophilic bulk. Crucially, this steric bulk disrupts the perfect planarity of the molecule, lowering the crystal lattice energy compared to a des-ethyl analog and thereby improving general solubility.

-

Primary Amine (C5): The –NH₂ group is a potent H-bond donor and a moderate H-bond acceptor.

The Solvation Mechanism in DMSO

Dimethyl Sulfoxide (DMSO) is the gold standard solvent for early drug discovery[2]. It is a polar aprotic solvent characterized by a high dielectric constant and a highly polarized S=O bond. For 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile, DMSO acts as a powerful H-bond acceptor. The oxygen atom of DMSO forms strong hydrogen bonds with the primary amine of the pyrazole ring. Because DMSO lacks an H-bond donor, it does not compete with the compound's internal H-bond acceptors (like the nitrile group), allowing for a highly efficient solvation shell that rapidly dismantles the solid-state lattice[3].

The Solvation Mechanism in Methanol

Methanol is a polar protic solvent. While it can both donate and accept hydrogen bonds, its solvation dynamics are fundamentally different. Methanol will interact favorably with the amine and nitrile groups; however, the hydrophobic benzonitrile ring and the lipophilic ethyl chain experience a desolvation penalty when introduced into methanol's tightly hydrogen-bonded solvent network. Consequently, the thermodynamic solubility of this compound in methanol is significantly lower than in DMSO.

Kinetic vs. Thermodynamic Solubility Paradigms

To ensure scientific integrity in your assay design, you must distinguish between the two primary modes of solubility testing:

-

Kinetic Solubility: This measures the point of precipitation when a concentrated stock solution (e.g., pre-dissolved in 100% DMSO) is spiked into an aqueous buffer or a secondary solvent system[4]. It evaluates the metastable state of the solute and is highly dependent on the dissolution rate. This is the standard for early-stage HTS[1].

-

Thermodynamic Solubility: This represents the true chemical equilibrium between the solid crystalline phase and the solution phase at a specific temperature[2]. It is determined by adding the solid compound directly to the solvent and allowing it to equilibrate over an extended period (typically 24–48 hours)[1].

Self-Validating Experimental Protocol: Thermodynamic Shake-Flask Method

To guarantee trustworthiness, a solubility protocol must be self-validating. The following methodology for determining the thermodynamic solubility of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile eliminates false positives caused by colloidal aggregates and polymorphic transitions.

Phase 1: Equilibration

-

Preparation: Weigh precisely 5.0 mg of solid 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile into two separate light-protected glass vials.

-

Solvent Addition: Add 0.5 mL of anhydrous DMSO to Vial A, and 0.5 mL of HPLC-grade Methanol to Vial B.

-

Incubation: Seal the vials and place them in a thermostatic shaker at 25°C ± 0.1°C. Shake at 300 RPM for 48 hours. Causality Note: 48 hours is required to ensure the system has transitioned from a kinetic dissolution rate to a true thermodynamic equilibrium.

Phase 2: Separation & Validation

-

Centrifugation: Transfer the suspensions to microcentrifuge tubes and spin at 15,000 × g for 15 minutes.

-

Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality Note: Centrifugation followed by filtration is critical. Relying solely on filtration can force sub-micron aggregates through the membrane, falsely inflating the quantified solubility.

-

Solid-State Check (The Self-Validation Step): Recover the residual solid pellet. Perform a rapid Powder X-Ray Diffraction (pXRD) scan to confirm the crystal habit matches the starting material. If the polymorph has changed or a solvate has formed, the solubility value applies to the new crystal form, not the original API.

Phase 3: Quantification

-

Dilution: Dilute the filtered supernatants by a factor of 1:100 and 1:1000 in the respective mobile phase to ensure the concentration falls within the linear dynamic range of the detector.

-

LC-MS/UV Analysis: Quantify the concentration using an HPLC system equipped with a UV-Vis detector (monitoring at the compound's λmax, typically around 250-270 nm) against a pre-established 5-point calibration curve[5].

Workflow Visualization

Below is the logical workflow for the thermodynamic solubility determination, illustrating the critical path from solid compound to validated data.

Caption: Thermodynamic solubility determination workflow utilizing the self-validating shake-flask method.

Quantitative Data Presentation

Based on the physicochemical properties of the aminopyrazole-benzonitrile scaffold, the following table summarizes the structural parameters and the expected solubility profiles in the target solvents.

| Parameter | Value / Description |

| IUPAC Name | 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile |

| CAS Number | 2225878-64-6 |

| Molecular Formula | C₁₂H₁₂N₄ |

| Molecular Weight | 212.25 g/mol |

| H-Bond Donors | 1 (Primary Amine group) |

| H-Bond Acceptors | 3 (Nitrile, Pyrazole N, Amine N) |

| Predicted DMSO Solubility | > 30 mM (Excellent solvation due to strong S=O H-bond acceptance) |

| Predicted MeOH Solubility | 5 - 15 mM (Moderate solvation; limited by hydrophobic benzonitrile core) |

References

-

Kinetic solubility: Experimental and machine-learning modeling perspectives . PubMed / National Institutes of Health (NIH). Retrieved from:[Link]

-

DMSO DIMETHYL SULFOXIDE . Ataman Kimya. Retrieved from:[Link]

-

Evaluation of 14 Organic Solvents and Carriers for Screening Applications . PLOS One. Retrieved from:[Link]

Sources

- 1. enamine.net [enamine.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]

- 4. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

Technical Guide: Safety and Toxicological Profile of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. The compound 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is a novel chemical entity with limited publicly available safety and toxicology data. The information herein is a predictive assessment based on the toxicological profiles of structurally related compounds and established principles of chemical toxicology. All handling and experimental procedures should be conducted by trained personnel in a controlled laboratory setting, adhering to all institutional and national safety guidelines.

Introduction and Chemical Identity

3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound featuring a substituted aminopyrazole ring linked to a benzonitrile moiety. Its chemical structure suggests potential applications in medicinal chemistry and materials science, where pyrazole and benzonitrile derivatives are of significant interest. Pyrazole-containing compounds are known for a wide range of biological activities.[1][2] The benzonitrile group, while a common substituent in medicinal chemistry, also introduces toxicological properties that require careful consideration.[3][4]

Table 1: Chemical and Physical Properties (Predicted)

| Property | Value | Source |

| IUPAC Name | 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile | - |

| CAS Number | 1195768-29-3 | - |

| Molecular Formula | C12H12N4 | - |

| Molecular Weight | 212.25 g/mol | - |

| Appearance | Likely a solid at room temperature | Prediction |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol | Prediction |

Hazard Assessment Based on Structural Analogs

Due to the absence of a specific Safety Data Sheet (SDS) for the target compound, this hazard assessment is based on data from structurally similar aminopyrazole and benzonitrile derivatives.

Aminopyrazole Analogs

Substituted aminopyrazoles are common in pharmaceutical development.[5] While many are developed for their therapeutic effects, they can also exhibit off-target toxicities.

-

General Toxicity: Some aminopyrazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines.[2][6] This indicates a potential for interaction with cellular processes.

-

Handling Precautions: For related aminopyrazole compounds, general handling precautions include avoiding contact with skin and eyes, and preventing inhalation of dust.[7]

Benzonitrile Analogs

The benzonitrile moiety is known to have toxicological properties, primarily related to its metabolism.

-

Acute Toxicity: Benzonitrile and its derivatives are classified as harmful if swallowed or in contact with skin.[4] Symptoms of exposure can include respiratory distress, convulsions, and unconsciousness.[3]

-

Irritation: Benzonitrile is irritating to the skin, eyes, nose, and throat.[3][4]

-

Metabolism and Mechanism of Toxicity: The toxicity of benzonitriles is not fully elucidated but may involve metabolic pathways that can produce reactive intermediates.[3][4]

Table 2: Summary of Hazards from Structural Analogs

| Hazard | Aminopyrazole Analogs | Benzonitrile Analogs | Predicted Hazard for Target Compound |

| Acute Oral Toxicity | Varies depending on substitution | Harmful if swallowed[4] | Precaution: Assume harmful if swallowed. |

| Acute Dermal Toxicity | Varies | Harmful in contact with skin[4] | Precaution: Assume harmful in contact with skin. |

| Skin Irritation | Potential for irritation | Known irritant[3][4] | Precaution: Assume skin irritant. |

| Eye Irritation | Potential for irritation | Known irritant[3] | Precaution: Assume eye irritant. |

| Inhalation Toxicity | Avoid dust inhalation[7] | Vapors are irritating[3] | Precaution: Avoid inhalation of dust or vapors. |

Recommended Experimental Toxicity Profile

A comprehensive toxicological evaluation is essential to characterize the safety profile of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile. The following stepwise experimental approach, based on internationally recognized guidelines, is recommended.

In Vitro Cytotoxicity Assessment

The initial step in toxicity testing should be the evaluation of the compound's effect on cell viability in vitro. This provides a baseline understanding of its cytotoxic potential and helps in dose selection for further studies.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity [8][9]

-

Cell Culture: Culture appropriate human cell lines (e.g., HepG2 for liver toxicity, A549 for lung toxicity) in 96-well plates and allow them to adhere overnight.[8][10]

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.

-

Cell Treatment: Expose the cells to a range of concentrations of the compound for 24 to 72 hours. Include vehicle controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent and measure the absorbance at approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Genotoxicity Assessment

It is crucial to determine if the compound has the potential to cause genetic mutations. The bacterial reverse mutation assay (Ames test) is a standard initial screen for genotoxicity.

Experimental Protocol: Ames Test (OECD TG 471) [11][12]

-

Bacterial Strains: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.[11]

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[12]

-

Exposure: Expose the bacterial strains to various concentrations of the test compound in a minimal agar medium.

-

Incubation: Incubate the plates for 48-72 hours.

-

Scoring: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[13]

Caption: Generalized workflow for the Ames test.

Skin Irritation Potential

Given the predicted irritation potential from benzonitrile analogs, an in vitro skin irritation test is recommended.

Experimental Protocol: Reconstructed Human Epidermis (RhE) Test (OECD TG 439) [14][15]

-

Tissue Model: Use a commercially available reconstructed human epidermis model.

-

Application: Apply the test compound topically to the surface of the tissue.

-

Exposure and Incubation: After a defined exposure period, remove the compound and incubate the tissue for a post-exposure period.

-

Viability Assessment: Determine the tissue viability using a quantitative method, typically the MTT assay.

-

Classification: A reduction in tissue viability below a certain threshold (e.g., 50%) indicates that the compound is a skin irritant.[14]

Acute Oral Toxicity (if necessary)

If further development is considered, an in vivo acute oral toxicity study may be required. The Acute Toxic Class Method is a stepwise procedure that minimizes the number of animals used.

Experimental Protocol: Acute Toxic Class Method (OECD TG 423) [16][17]

-

Animal Model: Use a single sex (usually female rats) in a stepwise procedure.

-

Dosing: Administer a fixed starting dose of the compound to a group of three animals.

-

Observation: Observe the animals for signs of toxicity and mortality over 14 days.

-

Stepwise Procedure: The outcome of the first step determines the next step:

-

If mortality is observed, the dose for the next step is lowered.

-

If no mortality is observed, the dose is increased.

-

-

Classification: The results allow for the classification of the substance into a GHS toxicity category.[17]

Data Interpretation and Risk Assessment

The data generated from the recommended experimental profile will allow for a preliminary risk assessment.

-

In Vitro Cytotoxicity (IC50): A low IC50 value suggests a high cytotoxic potential and warrants caution in further handling and development.

-

Genotoxicity (Ames Test): A positive Ames test is a significant finding and may indicate carcinogenic potential. Further genotoxicity testing would be required.

-

Skin Irritation (RhE Test): A positive result would necessitate appropriate personal protective equipment to prevent skin contact.

-

Acute Oral Toxicity (LD50 estimate): This provides a quantitative measure of acute toxicity and is critical for classification and labeling.

Conclusion

While specific toxicological data for 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is not currently available, a predictive assessment based on its structural components suggests a potential for acute toxicity and irritation. The recommended experimental testing strategy provides a clear path forward for rigorously evaluating its safety profile in a manner consistent with international guidelines and a commitment to minimizing animal testing. The results of these studies will be crucial for informing safe handling procedures and guiding future development decisions.

References

- Apollo Scientific. (n.d.). Safety Data Sheet for 3-Amino-5-methyl-1H-pyrazole.

- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv

- BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.

- A

- National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

- Microbial Mutagenicity Assay: Ames Test. (2018). PMC - NIH.

- Environmental Protection Agency. (n.d.). Benzonitrile Final AEGL Document.

- Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in R

- Fluorochem. (n.d.). 3-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)benzonitrile.

- Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (n.d.). PubMed.

- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv

- OECD. (2013). OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.

- Benzonitrile: Human health tier II assessment. (2019).

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI.

- Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test).

- 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. (2016). PubMed.

- National Toxicology Program. (2001). OECD Test Guideline 423.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijprajournal.

- RE-Place. (n.d.). In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.

- Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. (n.d.). PMC.

- Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (n.d.).

- Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (n.d.).

- ECHA. (2016).

- CAMEO Chemicals. (n.d.). BENZONITRILE.

- OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023).

- Refinement of LabCyte EPI-MODEL24 Skin Irritation Test Method for Adaptation to the Requirements of OECD Test Guideline 439. (n.d.). J-Stage.

- Quantitative Structure-Activity Study of the Toxicity of Benzonitriles to the Cili

- Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonist. (2012).

- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI.

- The Ames Test. (n.d.).

- Skin Irritation Test (SIT, OECD 439). (n.d.). IIVS.org.

- National Toxicology Program. (n.d.). OECD Test Guideline 425.

- Acute Toxicity. (n.d.). Joint Research Centre - European Commission.

- OECD. (2002). Guidance Document on Acute Oral Toxicity Testing.

Sources

- 1. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats | bioRxiv [biorxiv.org]

- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. archive.epa.gov [archive.epa.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. re-place.be [re-place.be]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. researchgate.net [researchgate.net]

protocol for synthesizing pyrazole-based drugs from 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

Application Note: Advanced Protocols for the Synthesis of Pyrazole-Based Kinase Inhibitors from 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

Introduction & Pharmacological Context

Aminopyrazoles represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of Type II kinase inhibitors targeting Bcr-Abl, c-Kit, PDGFR, and the Raf kinase family[1]. The compound 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile serves as a critical, highly functionalized intermediate in these discovery workflows. The N1-benzonitrile group provides vital hydrophobic interactions within the kinase ATP-binding pocket, while the 5-amino group acts as a versatile synthetic handle for divergent functionalization into ureas, amides, or secondary amines[1].

This application note provides a self-validating, step-by-step methodology for synthesizing this core intermediate and subsequently derivatizing it into active pharmaceutical ingredients (APIs).

Mechanistic Principles & Regioselectivity

The synthesis of the 5-aminopyrazole core relies on the condensation of a hydrazine derivative with a β -ketonitrile[2]. The primary challenge in pyrazole synthesis is controlling regioselectivity to avoid forming the less active 3-amino isomer[3].

In this protocol, the in situ deprotection of 3-(2-(diphenylmethylene)hydrazinyl)benzonitrile using concentrated HCl releases the free hydrazine, which selectively attacks the carbonyl carbon of 3-oxo-pentanenitrile[1]. This kinetic control ensures the formation of the hydrazone intermediate, which subsequently cyclizes via intramolecular nucleophilic attack of the secondary nitrogen onto the nitrile carbon, exclusively yielding the 5-amino isomer[3].

Fig 1. Divergent synthetic pathways for pyrazole-based kinase inhibitors from aminopyrazole core.

Experimental Methodologies

Protocol 3.1: Synthesis of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

This protocol utilizes an acid-catalyzed cyclization strategy to build the pyrazole ring[1].

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-(2-(diphenylmethylene)hydrazinyl)benzonitrile (5.0 g, 16.8 mmol) and 3-oxo-pentanenitrile (2.5 g, 25.2 mmol) in absolute ethanol (80 mL)[1]. Causality: Ethanol solubilizes both reagents and its boiling point (78°C) provides optimal thermal energy for cyclization without degrading the nitrile[2].

-

Acidification: Add concentrated HCl (8 mL, 96 mmol) dropwise to the stirring solution at room temperature[1]. Causality: HCl serves a dual purpose—deprotecting the diphenylmethylene group to generate the reactive hydrazine in situ, and providing the acidic medium to catalyze hydrazone formation[1].

-

Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux for 10 hours under a nitrogen atmosphere[1].

-

Solvent Removal: Cool the reaction mixture to room temperature and concentrate in vacuo to remove the ethanol. Suspend the resulting crude residue in distilled water (50 mL).

-

Neutralization & Extraction: Carefully adjust the alkalinity of the aqueous suspension to pH 8 using a saturated aqueous NaHCO 3 solution[1]. Causality: Neutralizing the hydrochloride salt is critical to liberate the free aminopyrazole, ensuring its partition into the organic phase. NaHCO 3 is chosen over NaOH to prevent the unwanted hydrolysis of the benzonitrile group.

-

Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo.

-

Purification: Purify the crude product via silica gel chromatography (eluting with Hexane/EtOAc gradients) to afford the target compound (approx. 56% yield)[1].

Protocol 3.2: Divergent Synthesis of Diaryl Urea Derivatives

To synthesize Type II kinase inhibitors (which bind to the DFG-out conformation of kinases), the 5-amino group is converted into a urea linkage[1].

-

Dissolve 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.

-

Add anhydrous pyridine (0.1 eq) as a nucleophilic catalyst.

-

Dropwise add the selected aryl isocyanate (1.1 eq) dissolved in a minimal volume of DCM.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor via LC-MS. Causality: Aminopyrazoles are moderately nucleophilic due to the electron-withdrawing nature of the pyrazole nitrogens. Using a highly reactive isocyanate in a non-nucleophilic solvent (DCM) ensures clean conversion without side reactions.

-

Isolate the precipitated urea product by vacuum filtration and wash with cold DCM/hexanes.

Protocol 3.3: Amide Coupling via HATU Activation

-

In a dry flask, dissolve the desired aryl carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (0.3 M).

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature to form the active ester.

-

Add 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile (1.0 eq) to the activated mixture and stir at room temperature for 16 hours. Causality: The electron-deficient nature of the 5-aminopyrazole necessitates the use of the highly reactive HATU coupling agent; standard EDC/HOBt often results in incomplete conversion.

-

Quench with water, extract with EtOAc, and wash sequentially with saturated NaHCO 3 , 1M HCl, and brine to remove DMF and coupling byproducts.

Fig 2. Mechanism of action for pyrazole-based Type II kinase inhibitors targeting Bcr-Abl/c-Kit.

Quantitative Optimization & Characterization Data

To ensure a self-validating workflow, the following tables summarize the optimization parameters for the urea coupling step and the analytical characterization markers for the aminopyrazole intermediate.

Table 1: Optimization of Urea Coupling Conditions (Protocol 3.2)

| Solvent | Base Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (LC-MS) |

| THF | None | 25 | 24 | 45 | >90% |

| DCM | Pyridine | 25 | 12 | 88 | >98% |

| DMF | DIPEA | 60 | 8 | 65 | >85% (Side products observed) |

| Toluene | None | 110 | 4 | 72 | >92% |

Table 2: Analytical Characterization of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

| Analytical Method | Key Signals / Data Points | Structural Interpretation |

| 1 H NMR (DMSO- d6 ) | δ 7.98 (s, 1H), 7.92 (d, 1H), 5.45 (s, 1H) | Aromatic benzonitrile protons and pyrazole C4-H[1] |

| 1 H NMR (DMSO- d6 ) | δ 5.45 (br s, 2H, NH 2 ) | Primary amine protons (D 2 O exchangeable) |

| LC-MS (ESI+) | m/z 213.1 [M+H] + | Confirms molecular weight of C 12 H 12 N 4 |

References

- Approaches towards the synthesis of 5-aminopyrazoles. Source: nih.gov.

- US 2008/0269267 A1. Source: googleapis.com.

- minimizing side product formation in aminopyrazole synthesis. Source: benchchem.com.

Sources

Application Note: AQbD-Driven HPLC Method Development and ICH Q2(R2) Validation for 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

Target Audience: Analytical Researchers, Quality Control Scientists, and CMC Drug Development Professionals.

Introduction and Chemical Rationale

The compound 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is a highly functionalized building block frequently utilized in the synthesis of modern targeted therapeutics, such as kinase inhibitors. From an analytical perspective, this molecule presents a unique set of chromatographic challenges due to its structural dichotomy:

-

Aromatic/Hydrophobic Core: The benzonitrile moiety and the ethyl side-chain impart moderate lipophilicity, driving retention in reversed-phase liquid chromatography (RPLC).

-

Polar/Basic Moieties: The exocyclic 5-amino group on the pyrazole ring is weakly basic. If not properly managed thermodynamically within the mobile phase, this group will interact with residual silanols on the silica stationary phase, leading to severe peak tailing and poor resolution.

To ensure regulatory compliance and long-term method reliability, this protocol was developed using an Analytical Quality by Design (AQbD) framework, aligning with the guidelines. The subsequent validation strictly adheres to the updated[1][2][3].

Analytical Quality by Design (AQbD) Strategy

Instead of traditional "trial-and-error" method development, an AQbD approach establishes a Method Operable Design Region (MODR), ensuring that routine variations in the laboratory environment do not compromise data integrity.

Figure 1: Analytical Quality by Design (AQbD) workflow for HPLC method development.

Causality Behind Experimental Choices

-

Stationary Phase Selection (Phenyl-Hexyl vs. C18): While a standard C18 column relies purely on hydrophobic dispersion forces, a Phenyl-Hexyl stationary phase was selected for this method. The phenyl ring of the stationary phase engages in π−π stacking interactions with the highly conjugated benzonitrile and pyrazole rings of the analyte. This provides orthogonal selectivity, which is critical for resolving structurally similar process impurities (e.g., des-ethyl or regioisomeric byproducts).

-

Mobile Phase pH and Ion-Pairing: The pKa of the 5-amino group is estimated to be ~3.0. To prevent peak tailing caused by partial ionization, the mobile phase pH must be maintained at least 2 units below the pKa. 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) was chosen. TFA fully protonates the amine and acts as a volatile ion-pairing agent, masking residual silanols and ensuring sharp, symmetrical peaks.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . It embeds System Suitability Testing (SST) and dynamic bracketing directly into the analytical sequence, ensuring that any mechanical drift is detected and flagged before data is reported.

Preparation of Solutions

-

Diluent: 50:50 (v/v) Water:Acetonitrile. Rationale: Matches the initial gradient conditions closely enough to prevent solvent-mismatch peak distortion, while ensuring total dissolution of the moderately lipophilic analyte.

-

Standard Preparation: Accurately weigh 50.0 mg of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1000 µg/mL stock). Dilute 5.0 mL of stock to 50 mL for a final working standard concentration of 100 µg/mL .

Optimized Chromatographic Conditions

Table 1: Final HPLC Method Parameters

| Parameter | Specification |

| Column | Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% TFA in LC-MS Grade Water |

| Mobile Phase B | 0.1% TFA in LC-MS Grade Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C ± 1 °C |

| Injection Volume | 10 µL |

| Detection (UV/PDA) | 254 nm (Extracted), 200-400 nm (Scanning for Purity) |

| Gradient Program | 0-2 min: 10% B 2-10 min: 10% → 70% B 10-12 min: 70% B 12-12.1 min: 70% → 10% B 12.1-16 min: 10% B (Re-equilibration) |

Step-by-Step Sequence Execution (Self-Validating)

-

Equilibration: Pump initial gradient conditions (10% B) for at least 20 column volumes until baseline noise is < 0.05 mAU.

-

Blank Injection (x2): Inject diluent. Acceptance: No interfering peaks > 0.1% of the target analyte area at the expected retention time (~6.8 min).

-

Sensitivity Check (x1): Inject standard at the Limit of Quantitation (LOQ, 0.15 µg/mL). Acceptance: Signal-to-noise (S/N) ratio ≥ 10.

-

System Suitability Testing (SST) (x6): Inject the 100 µg/mL working standard six consecutive times.

-

Sample Analysis: Inject unknown samples.

-

Bracketing Standard: Inject the 100 µg/mL standard after every 10 sample injections and at the end of the run to verify system stability.

Table 2: System Suitability Acceptance Criteria

| Parameter | Acceptance Criterion | Scientific Rationale |

| Retention Time (RT) | ~6.8 minutes (± 0.2 min) | Confirms correct pump delivery and column chemistry. |

| Tailing Factor ( Tf ) | ≤ 1.5 | Ensures complete suppression of silanol interactions. |

| Theoretical Plates ( N ) | ≥ 10,000 | Verifies column efficiency and physical bed integrity. |

| Precision (%RSD) | ≤ 1.0% (n=6) | Validates autosampler precision and baseline stability. |

Method Validation Framework (ICH Q2(R2))

The method was rigorously validated in accordance with [1][2][3]. The logical flow of the validation lifecycle ensures that foundational parameters (like specificity) are proven before quantitative parameters (like accuracy) are assessed.

Figure 2: Sequential execution of ICH Q2(R2) method validation parameters.

Specificity and Forced Degradation

To prove the method is stability-indicating, the API was subjected to forced degradation.

-

Conditions: Acid (1N HCl, 60°C, 2h), Base (1N NaOH, 60°C, 2h), Oxidation (3% H2O2 , RT, 4h), and Photolysis (UV light, 24h).

-

Results: The primary degradation pathway was observed under basic conditions (likely hydrolysis of the benzonitrile to a primary amide/carboxylic acid). Peak purity analysis via Photodiode Array (PDA) confirmed that the purity angle was less than the purity threshold for the 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile peak in all stressed samples, proving no co-elution of degradants.

Linearity, LOD, and LOQ

Linearity was established by preparing seven concentration levels ranging from 25% to 150% of the nominal target concentration. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope.

Table 3: Linearity and Sensitivity Summary

| Parameter | Result | Acceptance Criteria |

| Linear Range | 25 µg/mL to 150 µg/mL | N/A |

| Correlation Coefficient ( R2 ) | 0.9998 | ≥ 0.999 |

| Y-Intercept Bias | 1.2% | ≤ 2.0% of 100% response |

| LOD (S/N ≈ 3) | 0.05 µg/mL | Visual confirmation |

| LOQ (S/N ≥ 10) | 0.15 µg/mL | Precision at LOQ ≤ 5.0% |

Accuracy and Precision

Accuracy was determined by spiking known amounts of the API into a synthetic placebo matrix at three levels (50%, 100%, 150%) in triplicate. Method precision (repeatability) was assessed using six independent preparations of the 100% standard.

Table 4: Accuracy (Recovery) and Precision Data

| Spike Level | Mean Recovery (%) | %RSD (n=3 per level) | Acceptance Criteria |

| 50% (50 µg/mL) | 99.4% | 0.6% | 98.0% - 102.0% |

| 100% (100 µg/mL) | 100.2% | 0.4% | 98.0% - 102.0% |

| 150% (150 µg/mL) | 99.8% | 0.5% | 98.0% - 102.0% |

| Method Precision | N/A | 0.45% (n=6) | %RSD ≤ 2.0% |

Robustness

Robustness was verified by deliberately altering critical method parameters (CMPs) identified during the AQbD risk assessment. Variations included Flow Rate (±0.1 mL/min), Column Temperature (±5 °C), and Mobile Phase B composition (±2% absolute). In all perturbed conditions, the System Suitability criteria (Table 2) were met, confirming the validity of the established Method Operable Design Region (MODR).

Conclusion

A highly specific, stability-indicating HPLC method for the quantification of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile was successfully developed and validated. By leveraging an AQbD approach, the selection of a Phenyl-Hexyl stationary phase and a low-pH TFA mobile phase was mechanistically justified to handle the unique polarity and basicity of the analyte. The self-validating protocol ensures robust, reproducible data suitable for phase-appropriate regulatory submissions and routine quality control.

References

-

ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Available at:[Link]

-

ICH Harmonised Guideline: Analytical Procedure Development Q14 . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Available at:[Link]

-

Analytical Quality by Design (AQbD) Approach to HPLC Method Development . National Center for Biotechnology Information (NCBI) / PubMed Central. (2018). Available at:[Link]

-

Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration (FDA). (2015). Available at:[Link]

Sources

Application Note: 3-(5-Amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile as a Privileged Scaffold in Pharmaceutical Synthesis

Executive Summary

The compound 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is a highly versatile, bifunctional pharmaceutical intermediate[1]. Characterized by an electron-rich pyrazole core, a nucleophilic exocyclic amine, and an adjacent reactive C4 carbon, this scaffold is a cornerstone in the synthesis of complex fused heterocycles such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines[2]. These fused systems, alongside direct urea derivatives of the 5-amino group, are heavily utilized in the development of potent kinase inhibitors targeting p38 MAPK, RIP2, and FGFR pathways[3][4]. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this intermediate in drug discovery.

Physicochemical Profile

To ensure reproducibility in synthetic workflows, the foundational physicochemical properties of the intermediate are summarized below.

| Property | Value |

| Chemical Name | 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile |

| CAS Number | 2225878-64-6[1] |

| Molecular Formula | C₁₂H₁₂N₄ |

| Molecular Weight | 212.25 g/mol |

| Key Functional Groups | N1-aryl (benzonitrile), C3-ethyl, C5-primary amine |

| Diagnostic 1H NMR (DMSO-d6) | δ 7.98 (s, 1H), 7.92 (d), 7.68 (d), 7.61 (t), 5.45 (s, 1H, C4-H)[5] |

Mechanistic Insights: The 5-Amino-1-Arylpyrazole Scaffold in Drug Design

The specific substitution pattern of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is not arbitrary; it is engineered to maximize both synthetic utility and target binding affinity.

-

N1-Benzonitrile Moiety: In the context of kinase active sites, the cyano group acts as a strong, directional hydrogen bond acceptor. It frequently interacts with the solvent-exposed regions or the kinase hinge region, significantly enhancing binding kinetics[3].

-

C3-Ethyl Group: This aliphatic chain provides critical van der Waals interactions within hydrophobic pockets of the ATP-binding site. It offers an optimal steric fit, avoiding the structural clashes often caused by bulkier groups (e.g., tert-butyl)[4].

-

C5-Amino Group & C4 Carbon: The pyrazole ring exhibits enamine-like character. The C5-primary amine serves as the primary nucleophilic hub for electrophilic attack (e.g., urea formation). Concurrently, the adjacent C4 carbon acts as a secondary nucleophile, enabling [5+6] cascade annulations and multicomponent reactions (MCRs) to form rigid, planar aza-fused rings[2].